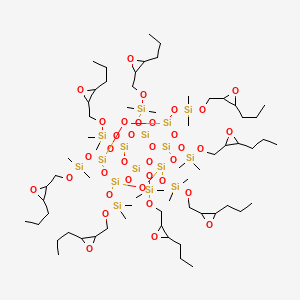
Pss-octa((3-propylglycidylether)dimethy&
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pss-octa((3-propylglycidylether)dimethy& is a complex organosilicon compound with the empirical formula C64H136O36Si16 and a molecular weight of 1931.11 g/mol . This compound is part of the polyhedral oligomeric silsesquioxanes (POSS) family, which are known for their unique three-dimensional structures and versatile applications in various fields .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pss-octa((3-propylglycidylether)dimethy& typically involves the reaction of octakis(dimethylsiloxy)silsesquioxane with 3-glycidyloxypropyltrimethoxysilane under controlled conditions . The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the glycidyloxypropyl groups on the silsesquioxane core .
Industrial Production Methods
Industrial production of this compoundamp; follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Pss-octa((3-propylglycidylether)dimethy& undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the glycidyloxypropyl groups to alcohols or alkanes.
Substitution: The glycidyloxypropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Diols or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted silsesquioxanes depending on the nucleophile used.
科学的研究の応用
Pss-octa((3-propylglycidylether)dimethy& has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of advanced materials with unique properties.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Investigated for its potential use in drug delivery systems and tissue engineering.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites.
作用機序
The mechanism of action of Pss-octa((3-propylglycidylether)dimethy& involves its interaction with various molecular targets and pathways. The glycidyloxypropyl groups can form covalent bonds with other molecules, leading to the formation of stable networks or composites . This compound can also interact with biological molecules, facilitating its use in biomedical applications .
類似化合物との比較
Pss-octa((3-propylglycidylether)dimethy& is unique due to its specific functional groups and three-dimensional structure. Similar compounds include:
Octakis(dimethylsiloxy)silsesquioxane: Lacks the glycidyloxypropyl groups, making it less reactive.
Octakis(3-glycidyloxypropyl)silsesquioxane: Contains more glycidyloxypropyl groups, leading to different reactivity and applications.
特性
CAS番号 |
136864-48-7 |
|---|---|
分子式 |
C64H136O36Si16 |
分子量 |
1931.1 g/mol |
IUPAC名 |
[3,5,7,9,11,13,15-heptakis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane |
InChI |
InChI=1S/C64H136O36Si16/c1-101(2,33-17-25-65-41-57-49-73-57)81-109-89-110(82-102(3,4)34-18-26-66-42-58-50-74-58)92-113(85-105(9,10)37-21-29-69-45-61-53-77-61)94-111(90-109,83-103(5,6)35-19-27-67-43-59-51-75-59)96-115(87-107(13,14)39-23-31-71-47-63-55-79-63)97-112(91-109,84-104(7,8)36-20-28-68-44-60-52-76-60)95-114(93-110,86-106(11,12)38-22-30-70-46-62-54-78-62)99-116(98-113,100-115)88-108(15,16)40-24-32-72-48-64-56-80-64/h57-64H,17-56H2,1-16H3 |
InChIキー |
HCMVSVWSKGFMKX-UHFFFAOYSA-N |
SMILES |
CCCC1C(O1)CO[Si](C)(C)O[Si]23O[Si]4(O[Si](O2)(O[Si]5(O[Si]6(O[Si](O5)(O[Si](O4)(O[Si](O3)(O6)O[Si](C)(C)OCC7C(O7)CCC)O[Si](C)(C)OCC8C(O8)CCC)O[Si](C)(C)OCC9C(O9)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC)O[Si](C)(C)OCC1C(O1)CCC |
正規SMILES |
C[Si](C)(CCCOCC1CO1)O[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)O[Si](C)(C)CCCOCC7CO7)O[Si](C)(C)CCCOCC8CO8)O[Si](C)(C)CCCOCC9CO9)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1)O[Si](C)(C)CCCOCC1CO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dihydro-1H-cyclopenta[cd]indol-2(2aH)-one](/img/structure/B592643.png)
![[5-[5-Bromo-1-(2-fluorophenyl)-2-oxopentyl]-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl] acetate;(Z)-but-2-enedioic acid](/img/structure/B592646.png)
![(2R,3S,5S)-3-(Benzyloxy)-5-[2-[[(4-methoxyphenyl)diphenylmethyl]amino]-6-(phenylmethoxy)-9H-purin-9-yl]-2-(benzyloxymethyl)cyclopentanol](/img/structure/B592647.png)
![Disodium;[2-(2-sulfonatooxyacenaphthylen-1-yl)-1-benzothiophen-3-yl] sulfate](/img/structure/B592651.png)
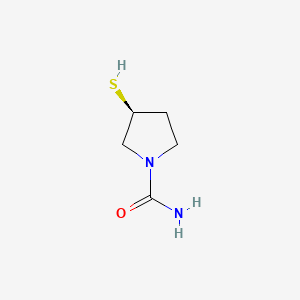

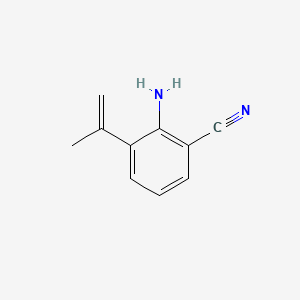
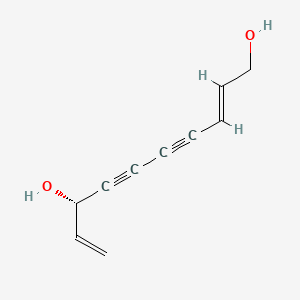
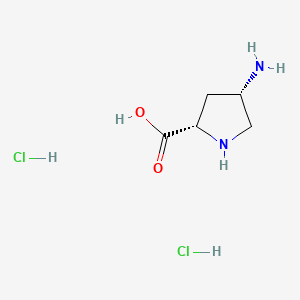
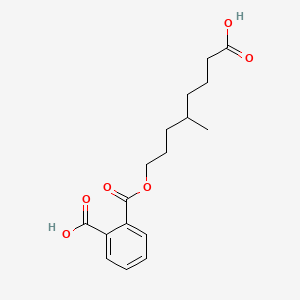

![4-nitrophenyl N-[(benzyloxy)carbonyl]-L-serinate](/img/structure/B592663.png)

